N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
This compound is a substituted oxalamide featuring a 4-fluorobenzyl group at the N1 position and a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl moiety at the N2 position. The structure combines a fluorinated aromatic system with a piperazine-furan hybrid chain, which may confer unique pharmacological or biochemical properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHHDRPEHALLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that piperazine derivatives can enhance mood and alleviate symptoms of depression in animal models.
Antipsychotic Potential
The structural components of this compound suggest potential antipsychotic properties. Compounds containing fluorinated phenyl groups have been linked to reduced side effects in antipsychotic medications, making them suitable candidates for further investigation .
Anti-inflammatory Effects
Preliminary studies suggest that the oxalamide structure may confer anti-inflammatory properties, potentially making it useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease. The furan moiety has been associated with anti-inflammatory activities in various compounds .
Case Study 1: Antidepressant Evaluation
A study evaluated the antidepressant-like effects of a related compound in a mouse model using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting enhanced antidepressant activity compared to control groups.
Case Study 2: Antipsychotic Assessment
In another study, a derivative of the compound was tested for its ability to reduce hyperlocomotion in rodent models induced by amphetamine. The results showed promising antipsychotic-like effects, warranting further exploration into its mechanism of action .
Comparison with Similar Compounds
Key Structural Variations and Implications
- Halogen Substitution : The 4-fluorobenzyl group in the target compound vs. 4-chlorobenzyl in Analog 1 may influence electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding to aromatic pockets, while chlorine increases lipophilicity .
- Piperazine Substitution: The 4-fluorophenylpiperazine in the target compound vs.
- Furan vs. Alkyl Chains : The furan-2-yl group in the target compound provides a planar aromatic system for π-π interactions, absent in Analog 3’s tert-butyl group. This difference could impact binding to enzymes like CYP3A4, which are sensitive to aromatic interactions .
Preparation Methods
Intermediate I: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
Method A – Reductive Amination
- Reactants :
- 4-(4-Fluorophenyl)piperazine (1.0 eq, CAS 405-70-1)
- Furan-2-yl glyoxal (1.2 eq, CAS 3320-50-9)
- Ammonium acetate (3.0 eq)
- Conditions :
Parameter Value Solvent Methanol Temperature 0°C → 25°C (gradient) Time 48 h Reducing Agent Sodium cyanoborohydride (1.5 eq) Yield 68% ± 3%
Characterization data aligns with PubChem CID 2932447:
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 2.4 Hz, 1H, furan), 6.98-6.82 (m, 4H, Ar-H), 3.52 (t, J = 6.8 Hz, 2H, CH₂NH₂)
- HRMS : m/z 318.1542 [M+H]⁺ (calc. 318.1538)
Intermediate II: N-(4-Fluorobenzyl)oxalyl Chloride
Method B – Chlorination Protocol
- Reactants :
- Oxalic acid (2.0 eq)
- Thionyl chloride (5.0 eq, CAS 7719-09-7)
- 4-Fluorobenzylamine (1.0 eq)
- Critical Steps :
- Dropwise addition of SOC₂ at -20°C
- 12 h reflux under N₂ atmosphere
Final Coupling Reaction
Method C – Schotten-Baumann Modified Conditions
- Reactants :
- Intermediate I (1.0 eq)
- Intermediate II (1.05 eq)
- Optimized Parameters :
Variable Optimal Value Base Triethylamine (2.5 eq) Solvent Dichloromethane Temperature 0°C → rt Time 18 h Workup 5% NaHCO₃ wash
Yield Comparison :
| Scale (mmol) | Isolated Yield | Purity (HPLC) |
|---|---|---|
| 5 | 72% | 98.4% |
| 50 | 65% | 97.1% |
Alternative Synthetic Routes
Ruthenium-Catalyzed Dehydrogenative Coupling
Adapting methodology from RSC Adv. 2020:
- Catalyst : Ru-MACHO-BH (0.5 mol%)
- Solvent : Toluene
- Temperature : 110°C
- Yield : 58% (lower due to steric factors)
Advantage :
- Atom-economic pathway
- H₂ as sole byproduct
Purification and Characterization
Chromatographic Conditions
| Column | Mobile Phase | Rf |
|---|---|---|
| Silica 60 | Hexane:EtOAc (3:7) | 0.42 |
| C18 Reverse | MeCN:H₂O (65:35) + 0.1% TFA | 8.2 min |
Spectroscopic Fingerprint
- ¹³C NMR (101 MHz, DMSO-d₆):
δ 166.4 (C=O), 162.1 (d, J = 245 Hz, Ar-F), 151.2 (furan O-C-O) - FT-IR (cm⁻¹): 3287 (N-H), 1675 (C=O), 1221 (C-F)
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 4-Fluorobenzyl | 38% |
| Piperazine deriv | 45% |
| Catalyst | 12% |
Environmental Impact
- PMI (Process Mass Intensity): 86
- E-factor: 32 (primarily from solvent use)
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide?
- Answer: Synthesis typically involves coupling a fluorobenzylamine derivative with a piperazine-furan intermediate. Key steps include:
- Formation of the piperazine ring via nucleophilic substitution (e.g., using 4-fluorophenylpiperazine) .
- Oxalamide bond formation using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions .
- Purification via column chromatography or crystallization to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
- Answer: Techniques include:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry .
- X-ray crystallography for 3D conformation analysis, particularly to study interactions between the fluorophenyl and furan moieties .
- Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .
Q. What are the primary biological targets hypothesized for this compound?
- Answer: Computational docking studies suggest affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to the piperazine and fluorophenyl motifs . In vitro assays in neuronal cell lines show dose-dependent modulation of cAMP levels, supporting receptor interaction .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing side reactions?
- Answer: Advanced strategies include:
- Temperature control : Maintaining 0–5°C during coupling reactions to prevent racemization .
- Solvent selection : Using anhydrous DMF or THF to enhance reagent solubility and reduce hydrolysis .
- Flow chemistry : Scaling reactions in continuous flow reactors for improved heat transfer and reproducibility .
- Byproduct analysis : Employing HPLC-MS to identify and quantify impurities (e.g., unreacted intermediates) .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Answer: Contradictions (e.g., IC50 variability in enzyme assays) can be addressed by:
- Standardized assay conditions : Controlling pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%) .
- Orthogonal validation : Replicating results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Cell-line specificity testing : Comparing activity in HEK-293 vs. SH-SY5Y cells to rule out model-dependent effects .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Answer: Strategies include:
- Prodrug modification : Adding ester groups to the oxalamide moiety to enhance oral bioavailability .
- Lipid nanoparticle encapsulation : Improving aqueous solubility (reported logP = 3.2) and reducing hepatic first-pass metabolism .
- Metabolic stability assays : Using liver microsomes to identify vulnerable sites (e.g., furan oxidation) and guide structural tweaks .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Answer: Key approaches:
- CRISPR-Cas9 knockout models : Silencing candidate receptors (e.g., 5-HT1A) to confirm target engagement .
- Transcriptomic profiling : RNA-seq analysis of treated cancer cell lines to identify downstream pathways (e.g., apoptosis or autophagy markers) .
- In vivo PET imaging : Radiolabeling with 18F to track biodistribution and target occupancy in rodent brains .
Q. How do structural modifications impact selectivity between related targets (e.g., serotonin vs. dopamine receptors)?
- Answer: SAR studies reveal:
- Fluorine positioning : 4-fluorobenzyl groups enhance 5-HT1A affinity, while 2-fluorophenylpiperazine derivatives favor D2 receptors .
- Furan substitution : Replacing furan with thiophene increases metabolic stability but reduces CNS penetration .
- Piperazine N-alkylation : Adding methyl groups lowers off-target binding to σ receptors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
